Farnesyl phosphate

Description

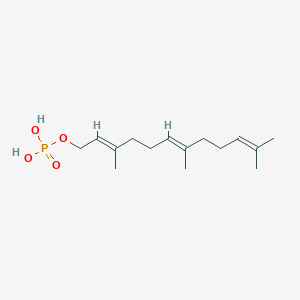

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H27O4P |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate |

InChI |

InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9+,15-11+ |

InChI Key |

ALEWCKXBHSDCCT-YFVJMOTDSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C |

Synonyms |

farnesyl monophosphate |

Origin of Product |

United States |

Foundational & Exploratory

Farnesyl Phosphate Pathway: A Comparative Analysis in Yeast and Mammalian Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The farnesyl phosphate pathway, a critical branch of the mevalonate pathway, is a conserved metabolic route in eukaryotes responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP serves as a precursor for a multitude of essential biomolecules, including sterols, dolichols, and ubiquinones, and is also utilized in protein prenylation. While the core enzymatic steps leading to FPP are largely conserved between the budding yeast Saccharomyces cerevisiae and mammalian cells, significant differences exist in the regulation of the pathway, the downstream utilization of FPP, and the specific characteristics of the enzymes involved. Understanding these distinctions is paramount for leveraging yeast as a model organism for studying human diseases related to this pathway and for the development of targeted therapeutics, such as statins and bisphosphonates. This guide provides a detailed comparative analysis of the this compound pathway in yeast and mammalian cells, presenting quantitative data, experimental methodologies, and visual pathway representations to facilitate further research and drug development.

The Core this compound Pathway: An Overview

The synthesis of farnesyl pyrophosphate begins with acetyl-CoA and proceeds through a series of enzymatic reactions collectively known as the mevalonate pathway. The initial steps condense three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the primary rate-limiting and regulatory step in both yeast and mammalian systems.[1] Mevalonate is then phosphorylated twice and decarboxylated to yield isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block of isoprenoids. IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the 15-carbon molecule, farnesyl pyrophosphate.

Comparative Analysis of Pathway Enzymes

While the enzymatic functions are conserved, there are notable differences in the nomenclature, genetics, and regulation of the enzymes in the this compound pathway between yeast and mammalian cells.

| Reaction Step | Yeast Enzyme (Gene) | Mammalian Enzyme (Gene) | Key Comparative Notes |

| HMG-CoA Synthesis | Acetoacetyl-CoA thiolase (ERG10), HMG-CoA synthase (ERG13) | Acetoacetyl-CoA thiolase (ACAT), HMG-CoA synthase (HMGCS) | Functionally homologous. |

| Mevalonate Synthesis | HMG-CoA reductase (HMG1, HMG2) | HMG-CoA reductase (HMGCR) | Yeast possesses two isoforms with Hmg1p being the primary aerobic enzyme.[2] Mammalian HMGR is subject to complex feedback regulation by sterols and non-sterol isoprenoids, including regulated degradation.[1][2] Phosphorylation of mammalian HMGR by AMP-activated protein kinase (AMPK) inhibits its activity.[3] |

| IPP Synthesis | Mevalonate kinase (ERG12), Phosphomevalonate kinase (ERG8), Mevalonate pyrophosphate decarboxylase (MVD1) | Mevalonate kinase (MVK), Phosphomevalonate kinase (PMVK), Mevalonate pyrophosphate decarboxylase (MVD) | Highly conserved pathway segment. |

| IPP Isomerization | IPP isomerase (IDI1) | IPP isomerase (IDI1) | Functionally homologous. |

| FPP Synthesis | Farnesyl pyrophosphate synthase (ERG20) | Farnesyl pyrophosphate synthase (FPPS) | Both enzymes catalyze the formation of FPP. Human FPPS is allosterically inhibited by its product, FPP.[4] |

Downstream Utilization of Farnesyl Pyrophosphate: Divergent Fates

The metabolic fate of FPP is a key point of divergence between yeast and mammalian cells, leading to the synthesis of distinct end-products with crucial cellular functions.

Sterol Biosynthesis: Ergosterol vs. Cholesterol

In both yeast and mammals, the first committed step in sterol synthesis is the condensation of two molecules of FPP to form squalene, a reaction catalyzed by squalene synthase. However, the subsequent enzymatic modifications of squalene lead to different primary sterols.

-

Yeast: The downstream pathway produces ergosterol , a major component of the fungal cell membrane. The biosynthesis of ergosterol involves several additional enzymatic steps compared to cholesterol synthesis, including the introduction of a double bond at C-7 and C-22 and a methyl group at C-24.[5]

-

Mammalian Cells: The pathway leads to the synthesis of cholesterol , an essential component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[5][6] The structural differences between ergosterol and cholesterol contribute to the different biophysical properties of fungal and mammalian membranes.[5][7]

Dolichol Synthesis

Dolichols are long-chain polyisoprenoid alcohols that function as lipid carriers for oligosaccharides in the synthesis of glycoproteins. The biosynthesis of dolichols begins with the cis-addition of IPP units to FPP.

-

Yeast: S. cerevisiae has two cis-prenyltransferases, Rer2p and Srt1p, involved in dolichol synthesis.[8] The chain length of yeast dolichols is typically shorter than that of mammals.

-

Mammalian Cells: Mammals have a single characterized cis-IPTase.[9] Mammalian dolichols are generally longer, with chain lengths of 19–22 isoprene units.[10]

Ubiquinone (Coenzyme Q) Synthesis

Ubiquinone, or Coenzyme Q (CoQ), is a vital component of the mitochondrial electron transport chain. The polyisoprenoid tail of CoQ is derived from the mevalonate pathway.

-

Yeast: Yeast synthesizes Coenzyme Q6 (CoQ6) , which has a tail of six isoprene units. The biosynthesis of CoQ6 is well-characterized in yeast, and it serves as a valuable model for studying human CoQ deficiencies.[11][12]

-

Mammalian Cells: Mammalian cells synthesize Coenzyme Q10 (CoQ10) , featuring a tail of ten isoprene units.[13] While the core biosynthetic pathway is conserved, there are differences in the precursor molecules for the benzoquinone ring.[14]

Protein Prenylation

Protein prenylation is the post-translational attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues of target proteins. This modification is crucial for the proper localization and function of many proteins involved in cellular signaling.

-

Yeast and Mammalian Cells: Both yeast and mammalian cells possess protein farnesyltransferase (FTase) and protein geranylgeranyltransferases (GGTase I and II). The structure and function of these enzymes are highly conserved.[15][16] For instance, yeast and mammalian FTases exhibit similar substrate specificities for CaaX box-containing proteins.[17][18]

Quantitative Data Summary

The following tables summarize available quantitative data for key enzymes and metabolites in the this compound pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Protein Farnesyltransferase (FTase) | S. cerevisiae | Farnesyl Pyrophosphate | 8.1 | - | [15][16] |

| GST-CIIS (peptide) | 5.1 | - | [15][16] | ||

| S. cerevisiae | Farnesyl Pyrophosphate | - | - | [19][20] | |

| RTRCVIA (peptide) | - | 10.5 (chemistry), 3.5 (product release) | [19][20] | ||

| Rat | Farnesyl Pyrophosphate | - | 0.06 | [21] | |

| Protein Geranylgeranyltransferase Type-I (GGTase-I) | S. cerevisiae | Geranylgeranyl Pyrophosphate | 0.86 | 0.34 | [22] |

| Dansyl-GCIIL (peptide) | 1.6 | 0.34 | [22] | ||

| Protein Geranylgeranyltransferase Type-II (GGTase-II) | S. cerevisiae | Geranylgeranyl Pyrophosphate | 1.6 | - | [23] |

| Ypt1p (protein) | 1.1 | - | [23] |

Table 2: Intracellular Concentrations of FPP and GGPP

| Metabolite | Cell Type/Tissue | Concentration | Reference |

| Farnesyl Pyrophosphate (FPP) | NIH3T3 cells | 0.125 ± 0.010 pmol/10⁶ cells | [24][25] |

| Mouse Brain | 0.355 ± 0.030 nmol/g wet tissue | [26] | |

| Mouse Kidney | 0.320 ± 0.019 nmol/g wet tissue | [26] | |

| Mouse Liver | 0.326 ± 0.064 nmol/g wet tissue | [26] | |

| Mouse Heart | 0.364 ± 0.015 nmol/g wet tissue | [26] | |

| Geranylgeranyl Pyrophosphate (GGPP) | NIH3T3 cells | 0.145 ± 0.008 pmol/10⁶ cells | [24][25] |

| Mouse Brain | 0.827 ± 0.082 nmol/g wet tissue | [26] | |

| Mouse Kidney | 0.293 ± 0.035 nmol/g wet tissue | [26] | |

| Mouse Liver | 0.213 ± 0.029 nmol/g wet tissue | [26] | |

| Mouse Heart | 0.349 ± 0.023 nmol/g wet tissue | [26] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound pathway.

Quantification of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)

A sensitive method for the simultaneous determination of FPP and GGPP in cultured cells or tissues has been developed.[24][25][26]

Principle: This method involves the extraction of isoprenoid pyrophosphates, followed by enzymatic conjugation to a fluorescently labeled peptide using recombinant protein farnesyltransferase or geranylgeranyltransferase I. The resulting fluorescently labeled prenylated peptides are then separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.

Brief Protocol:

-

Cell/Tissue Lysis and Extraction: Homogenize cells or tissues in a suitable buffer and extract the isoprenoid pyrophosphates using an organic solvent mixture (e.g., methanol/chloroform).

-

Enzymatic Reaction: Incubate the extracted isoprenoids with a reaction mixture containing recombinant FTase or GGTase-I, a dansylated peptide substrate (e.g., dansyl-GCVLS), and appropriate buffers and cofactors (e.g., MgCl₂, DTT).

-

HPLC Analysis: Separate the reaction products by reverse-phase HPLC.

-

Quantification: Detect the fluorescently labeled prenylated peptide using a fluorescence detector (e.g., excitation at 335 nm and emission at 528 nm) and quantify the amount of FPP or GGPP by comparing the peak area to a standard curve generated with known amounts of FPP and GGPP.[24][25]

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase is typically measured by monitoring the rate of NADPH oxidation.

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is directly proportional to the enzyme activity.

Brief Protocol:

-

Preparation of Cell Lysates or Microsomes: Prepare cell lysates or microsomal fractions containing HMG-CoA reductase.

-

Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, EDTA, DTT, and NADPH.

-

Initiation of Reaction: Add HMG-CoA to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the specific activity of HMG-CoA reductase based on the rate of NADPH oxidation and the protein concentration of the sample.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotopes (e.g., ¹³C-labeled glucose) is a powerful technique to quantify the flow of metabolites through the mevalonate pathway.[27][28][29][30]

Principle: Cells are cultured in the presence of an isotopically labeled substrate. The distribution of the isotope in downstream metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling information is used in conjunction with a metabolic model to calculate the intracellular metabolic fluxes.

Brief Protocol:

-

Isotopic Labeling: Culture cells in a defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose).

-

Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the isotopic labeling patterns of mevalonate pathway intermediates (e.g., mevalonate, FPP) using liquid chromatography-tandem mass spectrometry.

-

Flux Calculation: Use the measured labeling patterns and a stoichiometric model of the metabolic network to calculate the metabolic fluxes through the mevalonate pathway.

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the core this compound pathway and key downstream branches in yeast and mammalian cells.

Caption: The core mevalonate pathway leading to farnesyl pyrophosphate (FPP).

Caption: Divergent downstream utilization of farnesyl pyrophosphate (FPP).

Caption: Experimental workflow for FPP and GGPP quantification.

Conclusion and Future Directions

The this compound pathway represents a fundamental metabolic module with both conserved and divergent features between yeast and mammalian cells. The core enzymatic machinery for FPP synthesis is remarkably similar, underscoring the utility of yeast as a model system. However, critical differences in pathway regulation, particularly of HMG-CoA reductase, and the downstream metabolic fate of FPP highlight the unique physiological requirements of these organisms. For researchers and drug development professionals, a thorough understanding of these nuances is essential. Future research should focus on obtaining more comprehensive quantitative data, including kinetic parameters for all pathway enzymes in both systems and detailed metabolic flux analyses under various physiological and pathological conditions. Such data will be invaluable for refining metabolic models, identifying novel drug targets, and developing more effective therapeutic strategies for a range of human diseases, from hypercholesterolemia to cancer.

References

- 1. Regulation of HMG-CoA reductase in mammals and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of HMG-CoA reductase: identification of the site phosphorylated by the AMP-activated protein kinase in vitro and in intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Yeast Saccharomyces cerevisiae has two cis-prenyltransferases with different properties and localizations. Implication for their distinct physiological roles in dolichol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. portlandpress.com [portlandpress.com]

- 12. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purified yeast protein farnesyltransferase is structurally and functionally similar to its mammalian counterpart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purified yeast protein farnesyltransferase is structurally and functionally similar to its mammalian counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plant farnesyltransferase can restore yeast Ras signaling and mating - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Yeast protein geranylgeranyltransferase type-I: steady-state kinetics and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - ProQuest [proquest.com]

- 29. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

The Central Role of Farnesyl Pyrophosphate in Isoprenoid Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl pyrophosphate (FPP) stands as a critical nexus in the intricate web of isoprenoid biosynthesis. This 15-carbon isoprenoid, derived from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, serves as the last common precursor for a vast and diverse array of essential biomolecules. Its strategic position at a key branch point makes it a tightly regulated hub, directing the flow of isoprenoid units towards the synthesis of sterols, dolichols, heme A, ubiquinones, and a multitude of farnesylated and geranylgeranylated proteins. Understanding the enzymatic machinery that governs the synthesis and consumption of FPP is paramount for the development of novel therapeutics targeting a wide range of diseases, from hypercholesterolemia and osteoporosis to cancer and parasitic infections. This technical guide provides an in-depth exploration of the pivotal role of FPP in isoprenoid metabolism, detailing the biosynthetic pathways, the downstream enzymatic transformations, and the regulatory mechanisms that control its fate. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: Farnesyl Pyrophosphate as a Key Metabolic Intermediate

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products, with over 55,000 members identified.[1] They play indispensable roles in virtually all forms of life.[1] The biosynthesis of all isoprenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3] These fundamental units are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.[1][2][3]

Farnesyl pyrophosphate (FPP) is a C15 isoprenoid formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS).[4][5] FPP occupies a central and critical branch point in the isoprenoid biosynthetic pathway.[6][7] From this juncture, metabolic flux is channeled into numerous downstream pathways, leading to the synthesis of a wide array of vital molecules.

Biosynthesis of Farnesyl Pyrophosphate

The universal precursors for FPP synthesis, IPP and DMAPP, are produced by two independent pathways. In eukaryotes, the MVA pathway is the primary source of these five-carbon units.[8] Plants and many bacteria, on the other hand, utilize the MEP pathway, which is located in the plastids.[1][9] There is also evidence of crosstalk between these two pathways in plants, allowing for the exchange of isoprenoid precursors between the cytosol and plastids.[9][10]

The final step in FPP synthesis is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS) , also known as geranyltranstransferase.[5][11] This enzyme facilitates two sequential condensation reactions: first, the condensation of DMAPP and IPP to form geranyl pyrophosphate (GPP), and second, the addition of another IPP molecule to GPP to yield FPP.[5]

The Branch-Point Role of Farnesyl Pyrophosphate

FPP is a substrate for a variety of downstream synthases, each initiating a distinct branch of the isoprenoid pathway. The major metabolic fates of FPP include:

-

Sterol Biosynthesis: Two molecules of FPP are condensed head-to-head by squalene synthase to form squalene, the first committed precursor in the biosynthesis of all sterols, including cholesterol in animals and ergosterol in fungi.[12][13][14]

-

Protein Prenylation: FPP is the lipid donor for the farnesylation of a wide range of proteins, a post-translational modification catalyzed by protein farnesyltransferase (PFTase) .[6][15][16] This modification is crucial for the proper membrane localization and function of key signaling proteins, such as those in the Ras superfamily.[8][17]

-

Geranylgeranyl Pyrophosphate Synthesis: FPP can be further elongated by the addition of another IPP molecule, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) , to produce geranylgeranyl pyrophosphate (GGPP).[18] GGPP is the precursor for diterpenes and is also used for the geranylgeranylation of proteins.[17][18]

-

Dolichol Synthesis: FPP serves as the primer for the synthesis of dolichols, long-chain polyisoprenols essential for N-linked glycosylation of proteins in the endoplasmic reticulum.[19][20] The initial committed step is catalyzed by cis-prenyl transferase.[19]

-

Heme A and Ubiquinone Synthesis: The farnesyl tail of heme A and the isoprenoid side chain of ubiquinone (Coenzyme Q) are derived from FPP.[7][21]

-

Sesquiterpene Synthesis: In plants and fungi, FPP is the precursor to a vast array of sesquiterpenes, which are involved in defense, signaling, and as aromatic compounds.[21][22]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that synthesize and utilize farnesyl pyrophosphate.

| Enzyme | Organism/Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Farnesyl Pyrophosphate Synthase | Human | IPP | 0.6 | 0.63 | [23] |

| GPP | 0.7 | - | [23] | ||

| Rosa x hybrida cv. 'Old Blush' | IPP (with DMAPP) | 0.44 | - | [7] | |

| Squalene Synthase | Thermosynechococcus elongatus BP-1 | FPP | 0.97 | 1.74 | [24] |

| Rat | FPP | 1.0 | - | [25] | |

| Human | FPP | 2.3 | - | [25] | |

| Geranylgeranyl Pyrophosphate Synthase | Erwinia uredovora | FPP | - | - | [26] |

| Protein Farnesyltransferase | Human | FPP | - | 0.06 | [6] |

| Rat (Wild-type) | FPP | 0.045 | 0.046 | [4] | |

| Rat (W102Aβ mutant) | FPP | 0.021 | 0.017 | [4] | |

| α-Farnesene Synthase | Apple skin tissue | FPP | 84 | - | [27] |

Table 1: Kinetic Parameters of Key Enzymes in FPP Metabolism. This table presents the Michaelis constant (K_m_) and catalytic rate constant (k_cat_) for several enzymes that either produce or consume FPP.

| Cell Line/Tissue | FPP Concentration (pmol/10⁶ cells) | GGPP Concentration (pmol/10⁶ cells) | Reference |

| NIH3T3 cells | 0.125 ± 0.010 | 0.145 ± 0.008 | [2][28] |

| Human Plasma (Fasting) | 17 nM (equivalent to ~6.6 ng/ml) | - | [14] |

Table 2: Cellular and Plasma Concentrations of Farnesyl Pyrophosphate. This table provides examples of the measured concentrations of FPP and GGPP in a mammalian cell line and human plasma.

| Enzyme | Inhibitor | IC₅₀ (nM) | Organism/Source | Reference |

| Farnesyl Pyrophosphate Synthase | Zoledronate | 4.1 | Human | [5] |

| Risedronate | 5.7 | Human | [5] | |

| Ibandronate | 25.4 | Human | [5] | |

| Alendronate | 330 | Human | [5] | |

| Protein Farnesyltransferase | Andrastin A | 24,900 | - | [1] |

| Andrastin B | 47,100 | - | [1] | |

| Andrastin C | 13,300 | - | [1] | |

| Squalene Synthase | Zaragozic Acid A | ~5 | - | [20] |

Table 3: Inhibitor Potency against FPP-Metabolizing Enzymes. This table lists the half-maximal inhibitory concentrations (IC₅₀) for various inhibitors of enzymes involved in FPP metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of farnesyl pyrophosphate metabolism.

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay (Radiochemical Method)

This protocol is adapted from a method used for measuring FPPS activity in purified enzyme preparations and plant tissue extracts.[29]

Materials:

-

[1-³H]Isopentenyl pyrophosphate ([³H]IPP)

-

Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

-

Enzyme preparation (purified FPPS or tissue extract)

-

Stopping Solution: 0.5 M EDTA

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, unlabeled DMAPP or GPP, and [³H]IPP.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Terminate the reaction by adding the stopping solution.

-

Spot the reaction mixture onto a glass fiber filter.

-

Wash the filter three times with a wash buffer (e.g., 5% trichloroacetic acid) to remove unreacted [³H]IPP.

-

Dry the filter and place it in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter. The incorporated radioactivity corresponds to the amount of [³H]FPP formed.

Protein Farnesyltransferase (PFTase) Activity Assay (Fluorescence-Based)

This protocol is based on a continuous fluorescence assay that monitors the increase in fluorescence of a dansylated peptide substrate upon farnesylation.[1][4][18][30]

Materials:

-

Purified recombinant PFTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., N-dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the dansylated peptide substrate in the wells of the microplate.

-

Add varying concentrations of FPP to the wells.

-

Initiate the reaction by adding a fixed concentration of PFTase to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.[1][31]

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Kinetic parameters (K_m_ for FPP and k_cat_) can be calculated by fitting the initial rate data at different FPP concentrations to the Michaelis-Menten equation.

Squalene Synthase (SQS) Activity Assay (Fluorescence-Based)

This assay measures SQS activity by monitoring the depletion of NADPH, which is fluorescent.[13][32]

Materials:

-

Purified recombinant SQS

-

Farnesyl pyrophosphate (FPP)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT

-

Quartz cuvette or UV-transparent microplate

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in the cuvette or microplate well containing the assay buffer, FPP, and NADPH.

-

Record a baseline fluorescence reading (Excitation ~340 nm, Emission ~460 nm).

-

Initiate the reaction by adding SQS to the reaction mixture.

-

Monitor the decrease in NADPH fluorescence over time.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The rate of NADPH consumption is stoichiometric with the formation of squalene.

Quantification of FPP and GGPP in Cultured Cells (HPLC-Fluorescence)

This method allows for the simultaneous determination of FPP and GGPP concentrations in cell extracts.[2][28]

Materials:

-

Cultured cells

-

Extraction Solvent: Methanol/Water (1:1, v/v)

-

Recombinant PFTase and GGTase-I

-

Dansylated peptide substrates for PFTase and GGTase-I

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 HPLC column

Procedure:

-

Extraction:

-

Harvest and count the cells.

-

Lyse the cells and extract the isoprenoid pyrophosphates with the extraction solvent.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen.

-

-

Enzymatic Reaction:

-

Resuspend the dried extract in the appropriate assay buffer for PFTase and GGTase-I.

-

Divide the sample into two aliquots. To one, add PFTase and its dansylated peptide substrate. To the other, add GGTase-I and its dansylated peptide substrate.

-

Incubate the reactions to allow for the enzymatic transfer of FPP and GGPP to their respective peptide substrates.

-

-

HPLC Analysis:

-

Inject the reaction mixtures onto the HPLC system.

-

Separate the farnesylated and geranylgeranylated peptides using a suitable gradient on the C18 column.

-

Detect the fluorescently labeled peptides using the fluorescence detector (Excitation ~335 nm, Emission ~528 nm).[2]

-

Quantify the amounts of FPP and GGPP by comparing the peak areas to standard curves generated with known amounts of FPP and GGPP.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the central role of farnesyl pyrophosphate in isoprenoid biosynthesis and a typical experimental workflow.

Figure 1. The isoprenoid biosynthesis pathway highlighting the central role of FPP.

Figure 2. Experimental workflow for a radiochemical FPP synthase assay.

Figure 3. Logical relationships of FPP in downstream signaling pathways.

Conclusion

Farnesyl pyrophosphate is undeniably a cornerstone of isoprenoid metabolism. Its central position as a precursor to a vast and functionally diverse array of biomolecules underscores its importance in cellular physiology. The enzymes responsible for the synthesis and utilization of FPP are critical control points that regulate the flow of carbon through the intricate network of isoprenoid pathways. The detailed understanding of these enzymes, their kinetics, and their regulation is not only fundamental to our comprehension of basic cell biology but also provides a fertile ground for the development of targeted therapeutics. The quantitative data, experimental protocols, and visual aids provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of isoprenoid biosynthesis and harnessing this knowledge for the advancement of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 14. Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cholesterol synthesis in man by isotope kinetics of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bioassaysys.com [bioassaysys.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pnas.org [pnas.org]

- 21. Kinetic studies of protein farnesyltransferase mutants establish active substrate conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 26. Purification and enzymatic characterization of the geranylgeranyl pyrophosphate synthase from Erwinia uredovora after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 30. bioassaysys.com [bioassaysys.com]

- 31. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Discovery of Farnesyl Pyrophosphate: A Linchpin in Isoprenoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl pyrophosphate (FPP) stands as a critical metabolic intermediate at the heart of the mevalonate pathway, a fundamental biochemical route in eukaryotes, archaea, and some bacteria. Its discovery was a landmark achievement in biochemistry, unraveling the intricate steps of isoprenoid biosynthesis and paving the way for a deeper understanding of cholesterol and steroid production. This technical guide provides an in-depth exploration of the seminal research that established FPP as a key metabolic intermediate, detailing the experimental methodologies and quantitative data that underpinned this discovery. The elucidation of FPP's role has had profound implications for drug development, particularly in the areas of cancer, infectious diseases, and bone disorders, by targeting the enzymes responsible for its synthesis and utilization.

Historical Context: Unraveling the Mevalonate Pathway

The journey to understanding isoprenoid biosynthesis was a multi-decade endeavor, with pioneers like Konrad Bloch, Feodor Lynen, John Cornforth, and George Popják leading the charge. Their groundbreaking work, which earned them Nobel Prizes, laid the foundation for our current understanding of how complex molecules like cholesterol are built from the simple two-carbon unit of acetate. A crucial tool in their research was the use of radioactive isotopes, particularly carbon-14, which allowed them to trace the metabolic fate of precursors through the intricate biosynthetic pathway.

Early studies successfully identified mevalonic acid as a key intermediate in cholesterol synthesis. However, the steps leading from the six-carbon mevalonate to the thirty-carbon squalene, a direct precursor to cholesterol, remained a black box. It was within this enigmatic part of the pathway that farnesyl pyrophosphate was discovered to be the crucial C15 intermediate.

The Key Discovery: FPP as the Precursor to Squalene

The definitive identification of farnesyl pyrophosphate as the immediate precursor to squalene was the result of meticulous experimentation by research groups led by Feodor Lynen in Germany and George Popják and John Cornforth in the United Kingdom. Their work in the late 1950s and early 1960s provided irrefutable evidence for the role of FPP.

A pivotal publication by Lynen and his colleagues in 1959 described the isolation and characterization of "activated farnesol," which was identified as farnesyl pyrophosphate. They demonstrated its enzymatic synthesis from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Subsequently, the research groups of Popják and Cornforth published a series of papers in the early 1960s that detailed the mechanism of squalene biosynthesis from FPP. They demonstrated that two molecules of FPP condense in a head-to-head fashion to form squalene, a reaction catalyzed by the enzyme squalene synthase (now known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).

Signaling Pathways and Logical Relationships

The discovery of FPP established its central position in the mevalonate pathway, acting as a critical branch point. From FPP, the pathway diverges to produce a vast array of essential biomolecules.

Caption: The central role of Farnesyl Pyrophosphate (FPP) in the Mevalonate Pathway.

Key Experiments and Methodologies

The following sections detail the seminal experiments that were instrumental in establishing the role of FPP.

Experiment 1: Enzymatic Synthesis of Squalene from Farnesyl Pyrophosphate

This experiment, conducted by Popják, Cornforth, and their colleagues, provided direct evidence for the conversion of FPP to squalene.

Experimental Protocol:

-

Preparation of Radiolabeled Substrate: [¹⁴C]Farnesyl pyrophosphate was synthesized enzymatically from [¹⁴C]mevalonate using a yeast enzyme preparation. The specific activity of the resulting [¹⁴C]FPP was determined.

-

Enzyme Preparation: A microsomal fraction was prepared from rat liver homogenates, which was known to contain the squalene-synthesizing enzymes.

-

Incubation: The [¹⁴C]FPP was incubated with the rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a required cofactor.

-

Extraction and Separation: After incubation, the lipids were extracted from the reaction mixture using a solvent system (e.g., petroleum ether). The squalene was then separated from other lipids and unreacted FPP using column chromatography on alumina.

-

Quantification: The radioactivity in the squalene fraction was measured using a liquid scintillation counter. The amount of squalene synthesized was calculated based on the specific activity of the [¹⁴C]FPP.

Experimental Workflow:

Caption: Workflow for demonstrating the enzymatic synthesis of squalene from FPP.

Quantitative Data:

The experiments demonstrated a near-stoichiometric conversion of two molecules of farnesyl pyrophosphate to one molecule of squalene. The table below summarizes representative data from such an experiment.

| Incubation Components | [¹⁴C]FPP added (nmol) | Radioactivity in Squalene (cpm) | Squalene synthesized (nmol) | Molar Ratio (FPP consumed/Squalene formed) |

| Complete system | 10 | 4500 | 4.5 | ~2.2 |

| - Microsomes | 10 | 50 | <0.1 | - |

| - NADPH | 10 | 100 | <0.2 | - |

Experiment 2: Isolation and Characterization of Farnesyl Pyrophosphate

The work by Lynen and his colleagues was crucial in isolating and identifying FPP.

Experimental Protocol:

-

Enzyme Source: A soluble enzyme preparation from yeast was used, which contained the necessary enzymes for the synthesis of FPP from its precursors.

-

Incubation: The yeast enzyme preparation was incubated with isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in a suitable buffer.

-

Purification: The reaction mixture was subjected to a series of purification steps, including ion-exchange chromatography on Dowex-1 resin. The column was eluted with a gradient of formic acid or ammonium formate.

-

Fractions Analysis: Fractions were collected and analyzed for their ability to be converted to squalene by a rat liver microsomal preparation.

-

Characterization: The active fraction was further characterized by chemical analysis, including determination of its phosphorus content and its susceptibility to enzymatic hydrolysis by phosphatases, which liberated farnesol. The structure was confirmed by comparison with chemically synthesized farnesyl pyrophosphate.

Experimental Workflow:

Caption: Workflow for the isolation and characterization of FPP.

The Significance of FPP's Discovery

The identification of farnesyl pyrophosphate as a key metabolic intermediate was a watershed moment in biochemistry. It provided a crucial piece of the puzzle in understanding the biosynthesis of a vast and diverse family of molecules.

-

Clarification of the Mevalonate Pathway: The discovery of FPP filled a significant gap in the mevalonate pathway, providing a clear route from mevalonate to squalene.

-

Understanding of Isoprenoid Diversity: FPP was recognized as a central branch point, leading not only to cholesterol but also to other essential isoprenoids like dolichols, ubiquinone (coenzyme Q), and the isoprenoid side chains for protein prenylation.

-

Foundation for Drug Discovery: The enzymes that synthesize and utilize FPP, particularly farnesyl pyrophosphate synthase (FPPS) and farnesyltransferase, have become major targets for drug development.

-

Bisphosphonates: Drugs like zoledronic acid target FPPS and are widely used to treat osteoporosis and other bone diseases.

-

Farnesyltransferase Inhibitors (FTIs): Initially developed as anti-cancer agents to target Ras proteins, FTIs are being investigated for a range of other diseases.

-

Conclusion

The discovery of farnesyl pyrophosphate as a metabolic intermediate was a triumph of classical biochemistry, relying on elegant experimental design, the power of radioisotopes, and meticulous analytical techniques. The work of pioneers like Lynen, Popják, and Cornforth not only illuminated a fundamental metabolic pathway but also laid the groundwork for the development of life-saving therapeutics. For researchers and drug development professionals today, understanding the history and the experimental basis of FPP's discovery provides a valuable perspective on the enduring power of fundamental research to drive innovation in medicine. The central role of FPP in cellular metabolism ensures that it will remain a subject of intense research and a promising target for therapeutic intervention for years to come.

Farnesyl pyrophosphate synthase (FPPS) gene localization and expression

An In-depth Technical Guide to Farnesyl Pyrophosphate Synthase (FPPS): Gene Localization and Expression

Introduction

Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase (FDPS), is a pivotal enzyme in cellular metabolism.[1][2] It operates within the mevalonate (MVA) pathway, catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP).[2][3][4] FPP is a critical branch-point intermediate, serving as a precursor for the biosynthesis of a vast array of essential molecules, including sterols (like cholesterol), dolichols, carotenoids, and ubiquinones.[3][5] Furthermore, FPP is the substrate for post-translational modifications of proteins, specifically farnesylation and geranylgeranylation, which are vital for the function of small GTPases like Ras and Rho that are involved in signal transduction.[3][4]

Given its central role, the dysregulation of FPPS has been implicated in numerous pathologies, including cancer, osteoporosis, and cardiovascular diseases.[1][6] Its inhibition is the primary mechanism of action for nitrogen-containing bisphosphonates (N-BPs), a class of drugs widely used to treat bone resorption disorders.[1][4] This guide provides a comprehensive overview of the genomic and subcellular localization of FPPS, its expression patterns in health and disease, and the experimental methodologies used for its study.

Gene Localization

Genomic Localization

The gene encoding human FPPS, officially named Farnesyl Diphosphate Synthase (FDPS), is well-characterized. Multiple pseudogenes have also been identified across several chromosomes.

| Species | Gene Symbol | Chromosome Location | Further Details |

| Homo sapiens (Human) | FDPS | 1q22[5][7] | The gene contains 11 exons.[7] Multiple pseudogenes are found on chromosomes 1, 7, 14, 15, 21, and X.[7] |

| Drosophila melanogaster (Fruit fly) | Fpps | Not specified | Human ortholog is implicated in porokeratosis.[8] |

| Fungi (e.g., N. crassa, G. fujikuroi) | FPPS | Not specified | Fungi typically contain a single copy of the gene, unlike animals.[9] |

Subcellular Localization of FPPS Protein

While traditionally considered a cytosolic enzyme, extensive research has revealed that the FPPS protein can be localized to several subcellular compartments. This distribution varies by organism, cell type, and even the specific isoform, suggesting distinct pools of FPP are synthesized for different metabolic purposes.

| Organism/Cell Type | Subcellular Location(s) | Reference/Note |

| Human | Cytoplasm, Cytosol[3] | This is the primary location for its role in cholesterol synthesis. |

| Rat Liver | Peroxisomes[10] | Studies demonstrated unequivocally that FPPS is largely localized in peroxisomes, suggesting this is a major site for FPP synthesis from mevalonate.[10] |

| Plants (Arabidopsis, C. roseus) | Cytosol, Peroxisomes, Mitochondria, Chloroplasts[11][12] | Isozymes of different sizes can be targeted to different compartments. For example, in Euphorbia hirta, some EhFPS proteins were predicted to be in the cytoplasm while others were in chloroplasts.[12] |

| Various Species (Predicted) | Mitochondria, Cytoplasm[13] | A bioinformatic prediction across multiple species showed most FPPS proteins were located in the mitochondria, with some in the cytoplasm.[13] |

FPPS Gene and Protein Expression

FPPS expression is crucial for cellular homeostasis, and its levels are tightly regulated. Aberrant expression is a hallmark of several diseases, most notably cancer.

Expression in Normal Tissues

In humans, the FDPS gene is ubiquitously expressed, though levels vary significantly between tissues.

| Tissue | Expression Level | Reference/Note |

| Adrenal Gland | High | Expressed in adrenal tissue and 208 other tissues.[3][14] |

| Liver | High (RPKM 72.6) | Data from NCBI Gene database.[7] |

| Duodenum | High (RPKM 62.1) | Data from NCBI Gene database.[7] |

| Rat Prostate | Abundant | Expression is regulated by androgens and localized to the prostatic epithelium.[15] |

Expression in Disease States

Elevated FPPS expression is frequently observed in malignant tumors and is often associated with disease progression and poor prognosis.

| Disease | FPPS Expression Change | Quantitative Data / Correlation | Reference |

| Prostate Cancer | Increased | Mean Immunoreactivity Score (IRS) in PC tissue was 5.7 vs. 2.6 in benign tissue (p < 0.0001). Increased expression is an independent risk factor for early biochemical recurrence.[16] | [16][17][18] |

| Colorectal Cancer (CRC) | Increased | FPPS activity was significantly higher in cancer vs. normal mucosa (5.1 vs. 2.6 nmol/min/mg protein, p=0.001). mRNA levels were also significantly higher. | [19] |

| Glioblastoma | Increased | Deregulated expression and activity reported. | [6][7] |

| Hepatocellular Carcinoma | Increased | Upregulation of FPPS was found in about 85% of cases examined. | [19] |

| Other Cancers | Increased | Dysregulated in colon, liver, pancreatic, and other adenocarcinomas. Higher expression is linked to worse prognosis. | [6] |

| Porokeratosis | Associated | A form of this keratinization disorder (POROK9) is associated with the FDPS gene. | [3][5] |

Regulation of FPPS Expression and Activity

FPPS is regulated at both the transcriptional and post-translational levels to meet cellular demands for isoprenoids.

-

Transcriptional Regulation :

-

Liver X Receptors (LXRs) : LXRs, which are nuclear receptors involved in cholesterol and lipid metabolism, directly regulate FPPS gene expression by binding to a DR4 response element in the FPPS promoter.[20] This link is particularly important in the brain.[20]

-

Androgens : In the rat prostate, FPPS has been identified as an androgen-response gene.[15] Castration leads to a significant down-regulation of FPPS mRNA, which is rapidly reversed by androgen replacement, indicating a role in androgen-driven prostate biology.[15]

-

-

Allosteric Regulation :

-

The enzyme's own product, FPP, can act as an allosteric inhibitor, providing a feedback mechanism to control isoprenoid synthesis.[7]

-

FPPS in Signaling Pathways

FPPS is more than a metabolic enzyme; it is a critical node that influences major signaling cascades, primarily through the supply of FPP for protein prenylation.

The Mevalonate Pathway

FPPS performs a crucial step in the mevalonate pathway, producing the 15-carbon FPP which is the precursor for numerous vital downstream products.

References

- 1. researchgate.net [researchgate.net]

- 2. Farnesyl diphosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 3. uniprot.org [uniprot.org]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. FDPS farnesyl diphosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Fpps Farnesyl pyrophosphate synthase [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. The isoprenoid pathway: cloning and characterization of fungal FPPS genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Farnesyl-diphosphate synthase is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. Farnesyl diphosphate synthase is abundantly expressed and regulated by androgen in rat prostatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Altered expression of farnesyl pyrophosphate synthase in prostate cancer: evidence for a role of the mevalonate pathway in disease progression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. FDPS farnesyl diphosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Transcriptional regulation of farnesyl pyrophosphate synthase by liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Prenylation: A Technical Guide to the Diverse Cellular Functions of Farnesyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate pathway, traditionally recognized for its essential role as a lipid donor in protein prenylation. However, a growing body of evidence reveals a far more complex and multifaceted role for FPP within the cell. This technical guide delves into the cellular functions of FPP that extend beyond protein prenylation, exploring its critical roles as a precursor for essential biomolecules, a signaling molecule in its own right, and a substrate for a diverse array of enzymes. We will examine the key metabolic pathways that diverge from FPP, its involvement in cellular signaling cascades, and its emerging implications in health and disease. This guide provides a comprehensive overview of the current understanding of FPP's diverse functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

FPP as a Central Precursor in Biosynthetic Pathways

Farnesyl pyrophosphate serves as a critical branch-point intermediate for the synthesis of a wide range of essential biomolecules beyond prenylated proteins. These pathways are fundamental for various cellular functions, from maintaining membrane integrity to facilitating electron transport.

Cholesterol Biosynthesis

The first committed step in cholesterol biosynthesis involves the head-to-head condensation of two molecules of FPP to form presqualene pyrophosphate (PSPP), a reaction catalyzed by the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1). PSPP is then reduced by NADPH to form squalene, which undergoes a series of cyclization and modification reactions to ultimately yield cholesterol.

Ubiquinone (Coenzyme Q) Biosynthesis

Ubiquinone, or coenzyme Q, is a vital component of the electron transport chain in mitochondria. Its lipophilic tail is a polyisoprenoid chain derived from the sequential condensation of isopentenyl pyrophosphate (IPP) units with FPP.[1] The length of this tail varies between species. In humans, the tail is composed of ten isoprene units (Coenzyme Q10), and its synthesis is initiated from FPP.[1][2]

Dolichol Biosynthesis

Dolichols are long-chain polyisoprenoid alcohols that are essential for the synthesis of N-linked glycoproteins. The biosynthesis of dolichol begins with the cis-addition of multiple IPP units to FPP, a reaction catalyzed by cis-prenyltransferases.[3] The resulting polyprenyl pyrophosphate is then subject to further modifications to produce the final dolichol molecule.

Heme A Biosynthesis

Heme A is a specific type of heme found in cytochrome c oxidase (complex IV) of the mitochondrial respiratory chain. The farnesyl tail of heme A is derived from FPP. Farnesyl pyrophosphate synthase provides the FPP necessary for the farnesylation of heme O to produce heme A.[4][5]

FPP as a Signaling Molecule

Recent discoveries have highlighted the role of FPP as an extracellular and potentially intracellular signaling molecule, capable of modulating cellular function through interaction with specific receptors and ion channels.

The FPP-TRPM2 "Danger Signal" Pathway

Extracellular FPP has been identified as a "danger signal" that can induce acute cell death.[6] This process is initiated by the binding of FPP to the transient receptor potential melastatin 2 (TRPM2) ion channel.[6] Activation of TRPM2 leads to a significant influx of extracellular calcium, which in turn triggers a signaling cascade culminating in necrotic cell death.[6][7] This pathway is implicated in pathological conditions such as ischemic injury in the brain, where FPP can accumulate.[6][7]

dot

Caption: FPP as a danger signal via TRPM2 activation.

FPP as an Endogenous Activator of TRPV3

Farnesyl pyrophosphate has been identified as a potent and specific endogenous activator of the transient receptor potential vanilloid 3 (TRPV3) ion channel.[8] TRPV3 is primarily expressed in keratinocytes and is involved in thermosensation and pain perception. FPP binding to TRPV3 leads to channel opening and subsequent cellular responses.[8] This interaction suggests a role for FPP in modulating skin sensitivity and nociception.[8]

dot

Caption: FPP's role in pain perception via TRPV3.

FPP in Inflammation and Immunity

Emerging evidence suggests that FPP metabolism is closely linked to inflammatory and immune responses. While the precise mechanisms are still under investigation, FPP and its derivatives appear to modulate the function of various immune cells. It is important to distinguish the endogenous molecule FPP from the commercial fermented papaya preparation (FPP®), which has been studied for its antioxidant and immunomodulatory properties but is a complex mixture and not the pure compound.[9][10] Studies on the fermented product show it can suppress immediate hypersensitivity reactions by impairing FcεRI signaling.[3][11]

Quantitative Data

The cellular concentrations of FPP and the kinetic parameters of enzymes that utilize FPP are crucial for understanding its metabolic fate and signaling functions.

Table 1: Cellular and Tissue Concentrations of Farnesyl Pyrophosphate

| Cell Type/Tissue | FPP Concentration (pmol/10⁶ cells or nmol/g tissue) | Reference |

| NIH3T3 cells | 0.125 ± 0.010 | [8] |

| Mouse Brain | 0.355 ± 0.030 | [12] |

| Mouse Kidney | 0.320 ± 0.019 | [12] |

| Mouse Liver | 0.326 ± 0.064 | [12] |

| Mouse Heart | 0.364 ± 0.015 | [12] |

| Human Frontal Cortex (AD patients) | Significantly higher than controls | [13] |

| Human Plasma | 0.2 - 20 ng/mL | [14] |

Table 2: Kinetic Parameters of Key Enzymes Utilizing FPP

| Enzyme | Substrate(s) | Kₘ | k꜀ₐₜ | Reference |

| Squalene Synthase | Farnesyl Pyrophosphate (FPP) | ~0.5 µM (activation) | - | [15] |

| cis-Prenyltransferase (RWR89) | FPP | 2.17 ± 0.2 µM | 0.33 ± 0.01 s⁻¹ | [16] |

| TRPV3 Activation by FPP | Farnesyl Pyrophosphate (FPP) | EC₅₀ = 131.1 nM | - | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular functions of FPP beyond protein prenylation.

Quantification of Intracellular FPP

A sensitive method for the simultaneous determination of FPP and geranylgeranyl pyrophosphate (GGPP) in cultured cells has been developed.[8][17]

Workflow:

// Node Definitions CellHarvest [label="Cell Harvesting and Counting", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Isoprenoid Extraction\n(butanol/ammonium hydroxide/ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymaticAssay [label="Enzymatic Assay\n(Farnesyl/Geranylgeranyl Transferase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DansylatedPeptide [label="Dansylated Peptide Substrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Detection\n(Ex: 335 nm, Em: 528 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions CellHarvest -> Extraction; Extraction -> EnzymaticAssay; DansylatedPeptide -> EnzymaticAssay; EnzymaticAssay -> HPLC; HPLC -> Fluorescence; Fluorescence -> Quantification; }

References

- 1. Prenyltransferase. Kinetic studies of the 1'-4 coupling reaction with avian liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of cis-prenyltransferase reaction probed by substrate analogues | Scilit [scilit.com]

- 6. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies. | Semantic Scholar [semanticscholar.org]

- 7. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidation of a kinetic mechanism for squalene synthase - ProQuest [proquest.com]

- 10. Anti-aging and anti-tumor effect of FPP® supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Yeast squalene synthase. A mechanism for addition of substrates and activation by NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complexation and evolution of cis‐prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Farnesyl Pyrophosphate: A Keystone Precursor for Plant Sesquiterpene Synthesis

Abstract

Farnesyl pyrophosphate (FPP) stands as a central branching point in the intricate network of isoprenoid biosynthesis in plants. This C15 intermediate is the universal precursor for the synthesis of sesquiterpenes (C15) and serves as the foundation for downstream products like triterpenes (C30) and sterols. The conversion of FPP by a diverse family of enzymes known as terpene synthases (TPSs) generates a vast array of cyclic and acyclic sesquiterpene carbon skeletons. These molecules are vital for plant survival, mediating interactions with the environment, and possess significant commercial value as pharmaceuticals, fragrances, and biofuels. This technical guide provides an in-depth exploration of the biosynthesis of sesquiterpenes from FPP, detailing the core metabolic pathways, key enzymatic players, and regulatory mechanisms. Furthermore, it outlines established experimental protocols for the characterization of sesquiterpene synthases and presents quantitative data to inform metabolic engineering and drug development efforts.

The Biosynthetic Pathway: From Core Metabolism to Sesquiterpene Diversity

The journey to sesquiterpene production begins with primary metabolism, leading to the formation of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The Cytosolic Mevalonate (MVA) Pathway: The Primary Source of FPP

In plants, the synthesis of FPP destined for sesquiterpenes predominantly occurs in the cytosol via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as its starting material and proceeds through a series of seven enzymatic reactions to produce IPP and DMAPP. While plants also possess a plastid-localized methylerythritol phosphate (MEP) pathway for isoprenoid precursors (typically for monoterpenes and diterpenes), the MVA pathway is the principal supplier for cytosolic sesquiterpene synthesis. However, evidence of metabolic "crosstalk" between these compartments exists, suggesting that under certain conditions, plastid-derived precursors can contribute to cytosolic isoprenoid pools.

Farnesyl Pyrophosphate Synthase (FPPS): The Gatekeeper to C15 Metabolites

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme that catalyzes the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP.[1][2] This chain-elongation process first yields geranyl pyrophosphate (GPP, C10), which is then further condensed with another IPP molecule to form the final C15 product, (E,E)-FPP.[1] As a key enzyme, FPPS regulates the metabolic flux towards a wide range of essential compounds, including sesquiterpenes, sterols, and ubiquinones.[2]

Sesquiterpene Synthases (TPSs): Architects of Chemical Diversity

The immense structural diversity of sesquiterpenes arises from the catalytic action of sesquiterpene synthases (sesqui-TPSs). These enzymes bind FPP and initiate a complex series of reactions by cleaving the diphosphate group to generate a farnesyl carbocation.[3] This highly reactive intermediate is then channeled through a cascade of intramolecular cyclizations, hydride shifts, and rearrangements within the enzyme's active site.[3] The reaction is ultimately terminated by deprotonation or the addition of a water molecule, releasing the final sesquiterpene product. A remarkable feature of many sesqui-TPSs is their ability to produce multiple products from the single FPP substrate, further amplifying the chemical diversity.

An Alternative Route: The Z,Z-FPP Pathway

Research in certain plants, such as the wild tomato Solanum habrochaites, has unveiled a novel pathway for sesquiterpene biosynthesis. This pathway utilizes the FPP isomer, (Z,Z)-farnesyl pyrophosphate, which is synthesized by a specialized Z-isoprenyl pyrophosphate synthase (zFPS). A dedicated sesquiterpene synthase then uses this Z,Z-FPP to produce a distinct class of sesquiterpenes, demonstrating an alternative evolutionary strategy for generating terpenoid diversity.

Quantitative Data & Metabolic Engineering

Enhancing the production of specific high-value sesquiterpenes is a primary goal for metabolic engineering in both plants and microbial systems. Success hinges on directing the metabolic flux towards FPP and minimizing its diversion into competing pathways.

Table 1: Representative Product Distribution of Plant Sesquiterpene Synthases

The product profile of a TPS is a critical determinant of the final sesquiterpene mixture. The following table showcases the product diversity generated by functionally characterized TPS enzymes from a single substrate, (E,E)-FPP.

| Enzyme (Source) | Major Product(s) | Relative Abundance (%) | Minor Product(s) | Reference |

| CsTPS5FN (Cannabis sativa) | β-Caryophyllene | 79.9 | α-Humulene | [4] |

| CsTPS1FN (Cannabis sativa) | (-)-Limonene | 68.6 | (+)-α-Pinene, Myrcene, etc. | [4] |

| PtTPS5 (Populus trichocarpa) | Guaia-4(15)-en-11-ol & Guaia-4-en-11-ol | Not specified | Hedycaryol | [5] |

| ApTPS16 (Andrographis paniculata) | Vetispiradiene | Main Product | - | [6] |

| ApTPS30 (Andrographis paniculata) | β-Bisabolene | Main Product | - | [6] |

Table 2: Metabolic Engineering Strategies to Enhance FPP-Derived Sesquiterpene Production in Yeast

Yeast (Saccharomyces cerevisiae) is a common chassis for heterologous production of terpenes. Engineering strategies focus on increasing the precursor FPP pool.

| Engineering Strategy | Target Sesquiterpene | Production Titer | Fold Increase | Reference |

| Overexpression of MVA pathway genes | Amorphadiene | >80 mg/L | Not specified | [7][8] |

| Co-expression of amorphadiene synthase and P450 hydroxylase | Hydroxylated Amorphadiene | ~50 mg/L | Not specified | [7][8] |

| Fusion of FPPS and patchoulol synthase (PTS) | Patchoulol | 41 mg/L | ~2-fold | [9] |

| Repression of ERG9 (squalene synthase) | Amorphadiene | Not specified | Significant increase | [7][9] |

Experimental Protocols

Characterizing the function of novel TPS genes is fundamental to understanding and engineering sesquiterpene biosynthesis. The following sections detail common experimental workflows.

Protocol: In Vitro Functional Assay of a Sesquiterpene Synthase

This protocol describes the characterization of a candidate TPS enzyme using a cell-free system.

-

Gene Cloning and Protein Expression:

-

Amplify the full-length coding sequence of the candidate TPS gene from plant cDNA.

-

Clone the sequence into a suitable E. coli expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) overnight to enhance soluble protein yield.

-

-

Protein Purification:

-

Harvest bacterial cells by centrifugation and lyse them using sonication in a lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

-

Elute the protein and desalt into an appropriate assay buffer. Verify purity and size using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

-

In a glass vial, combine the purified enzyme with the substrate, (E,E)-FPP (typically 10-50 µM).

-

Overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.

-

Incubate the reaction at 30°C for 1-2 hours. Include a boiled enzyme control to check for non-enzymatic degradation of FPP.[10]

-

-

Product Analysis by GC-MS:

-

Vortex the vial to extract the products into the organic layer.

-

Separate the organic layer and concentrate if necessary.

-

Inject an aliquot of the organic extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).[11]

-

Use a non-polar capillary column (e.g., DB-5ms) and a suitable temperature program to separate the products.[12]

-

Identify the sesquiterpene products by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).[13]

-

Protocol: In Vivo Functional Assay via Transient Expression in Nicotiana benthamiana

This method, often called agroinfiltration, allows for rapid functional testing of a TPS gene in a plant system, which provides the native subcellular environment.[14]

-

Vector Construction and Agrobacterium Transformation:

-

Clone the candidate TPS gene into a plant binary vector suitable for agroinfiltration (e.g., pEAQ-HT).

-

Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).[15]

-

Grow a liquid culture of the transformed Agrobacterium.

-

-

Agroinfiltration:

-

Harvest and resuspend the Agrobacterium cells in an infiltration buffer (e.g., MMA buffer).[16]

-

Infiltrate the bacterial suspension into the leaves of 4- to 6-week-old N. benthamiana plants using a needleless syringe. The bacteria will transfer the T-DNA containing the TPS gene into the plant cells.[14]

-

For increased precursor supply, co-infiltrate with Agrobacterium strains carrying genes for key MVA pathway enzymes.[15]

-

-

Incubation and Volatile Collection:

-

Allow the plants to incubate for 3-5 days post-infiltration to allow for gene expression and protein synthesis.

-

Collect volatile sesquiterpenes produced by the infiltrated leaves. This can be done via headspace collection, where clean air is passed over the leaf in a contained environment and then through an adsorbent trap to capture the volatiles.

-

-

Analysis:

-

Elute the trapped volatiles from the adsorbent with a suitable solvent (e.g., dichloromethane).

-

Analyze the eluted compounds by GC-MS as described in the in vitro protocol to identify the sesquiterpene products.

-

Concluding Remarks

Farnesyl pyrophosphate is unequivocally a critical hub in plant secondary metabolism. The enzymatic conversion of FPP by a vast and diverse superfamily of sesquiterpene synthases gives rise to an incredible spectrum of natural products. Understanding the intricacies of this pathway, from the regulation of FPP supply to the catalytic mechanisms of the synthases, is paramount for advancing fields from drug discovery to sustainable agriculture. The methodologies and data presented in this guide provide a foundational framework for researchers aiming to explore, characterize, and engineer the rich chemical landscape of plant sesquiterpenes. Future efforts combining synthetic biology, computational modeling, and high-throughput screening will undoubtedly unlock further potential held within this fascinating biosynthetic network.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L. | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Terpene synthases from Cannabis sativa | PLOS One [journals.plos.org]

- 5. The Sesquiterpene Synthase PtTPS5 Produces (1S,5S,7R,10R)-Guaia-4(15)-en-11-ol and (1S,7R,10R)-Guaia-4-en-11-ol in Oomycete-Infected Poplar Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Farnesyl Pyrophosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl pyrophosphate synthase (FPPS), a key enzyme in the isoprenoid biosynthesis pathway, represents a remarkable example of evolutionary conservation across all domains of life. Its pivotal role in synthesizing farnesyl pyrophosphate (FPP), a precursor to a vast array of essential molecules including sterols, dolichols, and ubiquinones, underscores its fundamental importance for cellular function. This technical guide provides a comprehensive analysis of the evolutionary conservation of FPPS, detailing its structural and functional characteristics, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on isoprenoid biosynthesis, enzyme evolution, and the development of novel therapeutics targeting FPPS.

Introduction

The isoprenoid biosynthesis pathway is an ancient and indispensable metabolic route responsible for the production of a diverse group of molecules known as isoprenoids or terpenoids.[1] At a critical juncture of this pathway lies farnesyl pyrophosphate synthase (EC 2.5.1.10), an enzyme that catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) to form farnesyl pyrophosphate (FPP).[1][2] FPP serves as a crucial branch-point intermediate, feeding into the synthesis of a multitude of vital compounds, including sterols (essential for membrane integrity), dolichols (involved in glycoprotein synthesis), ubiquinones (critical for electron transport), and for the prenylation of proteins.[3][4]

Given its central metabolic role, FPPS is a highly conserved enzyme, exhibiting remarkable similarity in its primary sequence, three-dimensional structure, and catalytic mechanism from bacteria to humans. This profound evolutionary conservation makes FPPS an intriguing subject for evolutionary biology and a compelling target for the development of broad-spectrum drugs, including bisphosphonates for bone disorders and potential anticancer and anti-parasitic agents.[1][5][6] This guide delves into the molecular underpinnings of FPPS conservation, providing the technical details necessary for its comprehensive investigation.

Structural and Functional Conservation

The remarkable conservation of FPPS is evident at both the structural and functional levels. The enzyme typically exists as a homodimer, with each monomer comprising a characteristic "prenyltransferase fold" consisting of a bundle of alpha-helices.[2][7]

Conserved Structural Motifs

Two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM), are hallmarks of FPPS and are crucial for catalysis.[2][7] These motifs, with consensus sequences of DDxxD and DDxxD respectively, are located on opposite sides of the active site cavity and are involved in the binding of the pyrophosphate moieties of the substrates and the coordination of essential divalent metal ions, typically Mg2+.[2][7]

Catalytic Mechanism